N-Acetyl-3,5-dinitro-l-tyrosine
CAS No.: 20767-00-4
Cat. No.: VC21548560
Molecular Formula: C11H11N3O8
Molecular Weight: 313.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20767-00-4 |
---|---|
Molecular Formula | C11H11N3O8 |
Molecular Weight | 313.22 g/mol |
IUPAC Name | (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid |
Standard InChI | InChI=1S/C11H11N3O8/c1-5(15)12-7(11(17)18)2-6-3-8(13(19)20)10(16)9(4-6)14(21)22/h3-4,7,16H,2H2,1H3,(H,12,15)(H,17,18)/t7-/m0/s1 |
Standard InChI Key | CFKZKLOBRPCKTF-ZETCQYMHSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |
SMILES | CC(=O)NC(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |
Canonical SMILES | CC(=O)NC(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Properties and Structural Characteristics
N-Acetyl-3,5-dinitro-l-tyrosine is a modified form of the amino acid l-tyrosine, featuring an acetyl group and two nitro groups at positions 3 and 5 of the aromatic ring. This unique structural arrangement confers specific biochemical properties that distinguish it from other tyrosine derivatives.
Molecular Identity
The compound is characterized by the following molecular properties:
Property | Value |
---|---|
CAS Number | 20767-00-4 |
Molecular Formula | C11H11N3O8 |
Molecular Weight | 313.22 g/mol |
IUPAC Name | (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid |
InChI Key | CFKZKLOBRPCKTF-ZETCQYMHSA-N |
The presence of both nitro groups and the acetyl moiety significantly influences the compound's reactivity, solubility, and biological interactions .
Structural Features
The molecular structure of N-Acetyl-3,5-dinitro-l-tyrosine comprises several key functional groups:
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An acetylated amino group at the alpha carbon
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Two nitro groups at positions 3 and 5 of the phenyl ring
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A hydroxyl group at position 4 of the phenyl ring
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A carboxylic acid group
These structural elements determine the compound's physical properties and biochemical behavior, particularly its ability to interact with specific enzymes and proteins .
Synthesis and Preparation Methods
The synthesis of N-Acetyl-3,5-dinitro-l-tyrosine typically follows a well-established procedure that involves multiple chemical transformations to achieve the desired structure.
Synthetic Routes
The general synthetic pathway involves:
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Acetylation of l-tyrosine to form N-Acetyl-l-tyrosine
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Nitration using a mixture of nitric acid and sulfuric acid to introduce nitro groups at positions 3 and 5 of the aromatic ring
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Purification through recrystallization or chromatographic techniques
The reaction conditions must be carefully controlled to ensure selective nitration at the desired positions while preserving the stereochemistry of the amino acid center.
Mechanism of Action
N-Acetyl-3,5-dinitro-l-tyrosine exhibits notable biochemical activity, particularly in enzyme inhibition processes.
Enzymatic Interactions
The primary biological role of N-Acetyl-3,5-dinitro-l-tyrosine is as a pepsin inhibitor. This inhibitory action occurs through:
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Direct interaction with the active center of the pepsin enzyme
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Specific binding to the substrate-binding region of pepsin
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Consequent inhibition of pepsin's proteolytic activity
This mechanism has significant implications for protein digestion processes and has been utilized in various biochemical studies to understand enzyme-substrate interactions.
Molecular Interactions
At the molecular level, N-Acetyl-3,5-dinitro-l-tyrosine exerts its effects through:
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Binding interactions with biomolecules
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Enzyme inhibition or activation
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Potential influence on gene expression pathways
These molecular interactions contribute to the compound's utility in biochemical research and its potential applications in various scientific investigations.
Chemical Reactivity and Transformations
The chemical structure of N-Acetyl-3,5-dinitro-l-tyrosine enables it to participate in various chemical reactions, which are important for understanding its behavior in biological systems and its potential for derivative synthesis.
Types of Reactions
N-Acetyl-3,5-dinitro-l-tyrosine can undergo several types of chemical transformations:
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Reduction reactions: The nitro groups can be reduced to amino groups using appropriate reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid, yielding N-Acetyl-3,5-diamino-l-tyrosine.
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Substitution reactions: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions. Common reagents for these transformations include sodium methoxide or other strong nucleophiles under basic conditions.
These reactions are valuable for the synthesis of derivative compounds and for understanding the compound's metabolic fate in biological systems.
Biological Activities and Research Applications
The unique structural features of N-Acetyl-3,5-dinitro-l-tyrosine contribute to its diverse biological activities and research applications across multiple scientific disciplines.
Biochemical Applications
In biochemical research, N-Acetyl-3,5-dinitro-l-tyrosine serves several important functions:
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As a pepsin inhibitor for studying enzyme-substrate interactions
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For investigating the hydrolysis mechanisms of pepsin
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As a tool for understanding protein modification processes
The compound's ability to inhibit specific enzymes makes it particularly valuable for studying enzymatic mechanisms and developing potential enzyme inhibitors for therapeutic applications.
Broader Research Applications
Beyond its biochemical applications, N-Acetyl-3,5-dinitro-l-tyrosine has been utilized in various scientific fields:
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Molecular Biology: For exploring protein synthesis pathways and energy metabolism due to its structural similarity to tyrosine
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Medicinal Chemistry: As a potential candidate for therapeutic applications based on its enzyme inhibition properties
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Industrial Chemistry: As a reagent in the synthesis of other chemical compounds
The compound's versatility in research applications stems from its unique chemical structure and its ability to interact with specific biological systems.
Comparative Analysis with Similar Compounds
Understanding the similarities and differences between N-Acetyl-3,5-dinitro-l-tyrosine and related compounds provides valuable insights into its unique properties and potential applications.
Structural Analogs
Several compounds share structural similarities with N-Acetyl-3,5-dinitro-l-tyrosine but differ in specific functional groups or substitution patterns:
Compound | Structural Features | Biological Activity |
---|---|---|
N-Acetyl-3,5-dinitro-l-tyrosine | Acetylated form with two nitro groups | Pepsin inhibitor; alters protein digestion |
N-Acetyl-l-tyrosine | Acetylated tyrosine without nitro groups | Used in protein synthesis and energy metabolism studies |
3,5-Dinitro-l-tyrosine | Contains two nitro groups but lacks acetyl group | Used in biochemical studies |
N-Acetyl-5-chloro-3-nitro-l-tyrosine | Contains chloro and nitro substituents | Used in crystallographic studies |
3,5-Diamino-l-tyrosine | Amino groups replacing nitro groups | Enhanced biological activity compared to dinitro form |
The presence of specific functional groups significantly influences each compound's reactivity, solubility, and biological interactions.
Functional Distinctions
N-Acetyl-3,5-dinitro-l-tyrosine is distinguished from its analogs by:
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Enhanced enzyme inhibitory activity due to the presence of two nitro groups
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Modified solubility characteristics resulting from the acetyl group
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Specific interaction patterns with biological targets
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Unique chemical reactivity profile
These distinctions make N-Acetyl-3,5-dinitro-l-tyrosine particularly valuable for specific biochemical applications and research purposes.
Research Findings and Case Studies
Scientific investigations involving N-Acetyl-3,5-dinitro-l-tyrosine have provided valuable insights into its biological activities and potential applications.
Enzyme Inhibition Studies
Research has demonstrated that N-Acetyl-3,5-dinitro-l-tyrosine effectively inhibits pepsin activity in vitro, leading to reduced protein digestion rates. This property is crucial for understanding digestive disorders and developing enzyme inhibitors for therapeutic purposes.
Future Research Directions
The current understanding of N-Acetyl-3,5-dinitro-l-tyrosine points to several promising directions for future research.
Analytical and Biochemical Tools
The unique properties of N-Acetyl-3,5-dinitro-l-tyrosine suggest its potential utility as an analytical or biochemical tool:
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As a reference standard in chromatographic analyses
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For developing enzyme activity assays
These potential applications highlight the ongoing relevance of N-Acetyl-3,5-dinitro-l-tyrosine in various scientific disciplines and underscore the importance of continued research into its properties and applications.
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